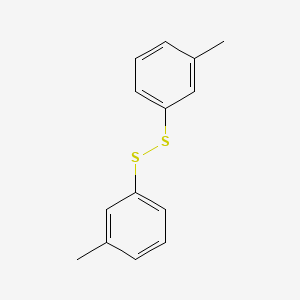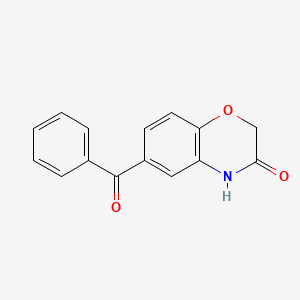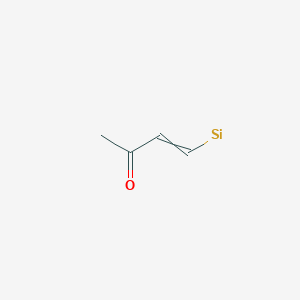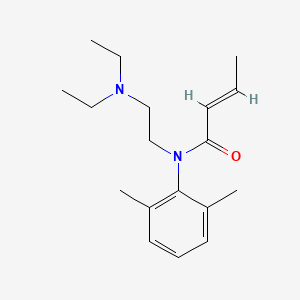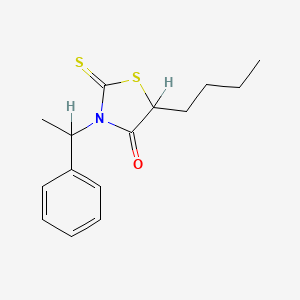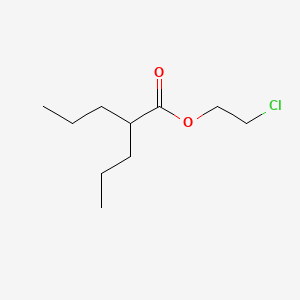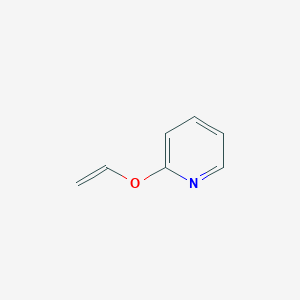
Pyridine, 2-(ethenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(ethenyloxy)-: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring structure containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reagents Addition: One method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines.
Cycloaddition Reactions: Another approach is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals.
Industrial Production Methods: Industrial production of pyridine derivatives often involves the cyclization of acyclic precursors. For example, the reaction of acetylene with ammonia in a red-hot iron tube furnace is a classical method for synthesizing pyridine .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Pyridine, 2-(ethenyloxy)- can undergo electrophilic substitution reactions, although less readily than benzene due to the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Addition: The compound can react with nucleophiles at positions 2 and 4, similar to imines and carbonyls.
Common Reagents and Conditions:
Oxidation: Pyridine derivatives can be oxidized to pyridine N-oxides using peracids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Substitution reactions often involve the use of alkylating agents to form pyridinium salts.
Major Products:
Pyridine N-oxides: Formed through oxidation reactions.
Pyridinium Salts: Formed through alkylation reactions.
Scientific Research Applications
Chemistry: : Pyridine, 2-(ethenyloxy)- is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .
Biology and Medicine: : Pyridine derivatives have shown potential in medicinal chemistry due to their antimicrobial, antiviral, and anticancer activities . They are used in the development of drugs targeting specific enzymes and receptors.
Industry: : The compound is used in the production of adhesives, coatings, and resins. It also finds applications in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of pyridine, 2-(ethenyloxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzymes and receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
2-Vinylpyridine: Similar to pyridine, 2-(ethenyloxy)- but with a vinyl group at the 2-position.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness: : Pyridine, 2-(ethenyloxy)- is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other pyridine derivatives. This makes it valuable in the synthesis of specialized polymers and as a precursor in various chemical reactions .
Properties
CAS No. |
21636-73-7 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-ethenoxypyridine |
InChI |
InChI=1S/C7H7NO/c1-2-9-7-5-3-4-6-8-7/h2-6H,1H2 |
InChI Key |
KTGWPWXUNVXHMI-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


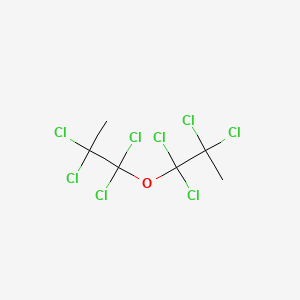
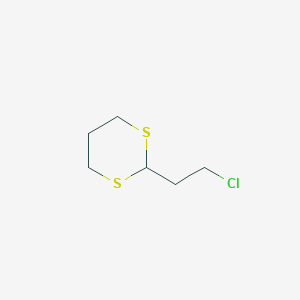
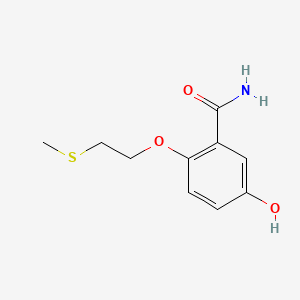
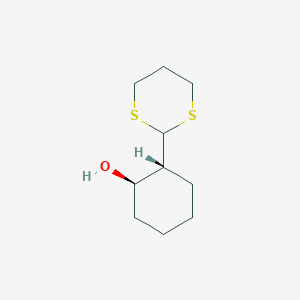
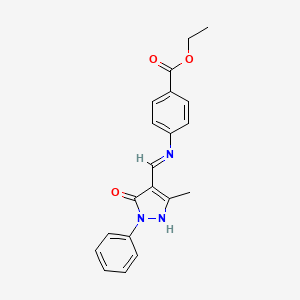
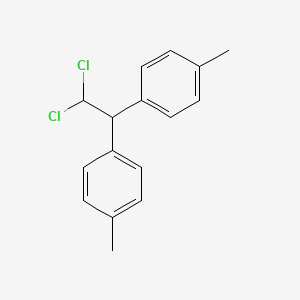
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
